

EIDD-1931: A Technical Whitepaper on Preclinical and Foundational Research

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Compound of Interest

Compound Name: EIDD-1931

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For Researchers, Scientists, and Drug Development Professionals

Introduction

EIDD-1931, also known as β -D-N4-hydroxycytidine (NHC), is a potent ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses. It is the active metabolite of the prodrug molnupiravir (EIDD-2801), which was developed to enhance its oral bioavailability.[1][2][3][4] Foundational research has highlighted **EIDD-1931**'s efficacy against numerous viral pathogens, including coronaviruses, influenza viruses, and enteroviruses, positioning it as a significant compound in the landscape of antiviral drug development.[2][3][5] This technical guide provides an in-depth overview of the preclinical and foundational research on **EIDD-1931**, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental methodologies employed in its evaluation.

Mechanism of Action: Viral Error Catastrophe

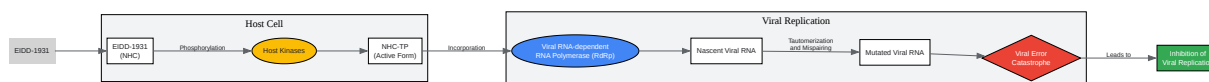
EIDD-1931 exerts its antiviral effect through a mechanism known as "lethal mutagenesis" or "viral error catastrophe".[5][6] As a ribonucleoside analog, it mimics the natural building blocks of viral RNA.

The process unfolds in several key steps:

- **Cellular Uptake and Phosphorylation:** Following administration, **EIDD-1931** is taken up by host cells. Inside the cell, host kinases phosphorylate **EIDD-1931** to its active 5'-triphosphate

form, NHC-triphosphate (NHC-TP).[6][7][8]

- **Incorporation into Viral RNA:** The viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral genome, mistakenly recognizes NHC-TP as a natural ribonucleotide (cytidine triphosphate or uridine triphosphate).[6][8] Consequently, NHC-TP is incorporated into the newly synthesized viral RNA strand.
- **Tautomerization and Mutagenesis:** The incorporated NHC can exist in two tautomeric forms, allowing it to pair with either guanosine or adenosine during subsequent rounds of RNA replication.[6] This leads to a significant increase in the frequency of G-to-A and C-to-U transition mutations in the viral genome.
- **Viral Error Catastrophe:** The accumulation of these mutations with each replication cycle surpasses a tolerable threshold for the virus, leading to the production of non-viable viral progeny and the ultimate extinction of the viral population.[7]



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Mechanism of Action of **EIDD-1931**.

In Vitro Antiviral Activity

EIDD-1931 has demonstrated potent in vitro activity against a wide array of RNA viruses. This broad-spectrum efficacy has been consistently observed across various cell lines and viral strains.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity of **EIDD-1931** against key viral pathogens.

Table 1: Antiviral Activity against Coronaviruses

| Virus | Cell Line | EC50 / IC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
|--|------------|------------------|-----------|------------------------|----------------------|
| SARS-CoV-2 | Vero | 0.3 | >10 | >33.3 | [9] |
| SARS-CoV-2 | Calu-3 | - | >40 | - | [10] |
| MERS-CoV | Calu-3 2B4 | 0.15 | - | - | [9] |
| MERS-CoV | Vero | 0.15 | >10 | >66.7 | |
| SARS-CoV | Vero 76 | 0.1 | - | - | [9] |
| Feline Infectious Peritonitis Virus (FIPV) | - | 0.09 | >100 | >1111 | [11] |

Table 2: Antiviral Activity against Other RNA Viruses

| Virus | Cell Line | EC50 / IC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
|---|-----------|------------------|--------------|------------------------|----------------------|
| Enterovirus 71 (EV-A71) | RD | 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 | [1] |
| Enterovirus 71 (EV-A71) | Vero | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.0 | [1] |
| Enterovirus 71 (EV-A71) | Huh-7 | 4.43 ± 0.33 | 34.09 ± 0.06 | 7.69 | [1] |
| Venezuelan Equine Encephalitis Virus (VEEV) TC-83 | Vero | 0.426 | - | - | |
| Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Vero E6 | 5.19 ± 1.43 | - | 46.72 | [12] |

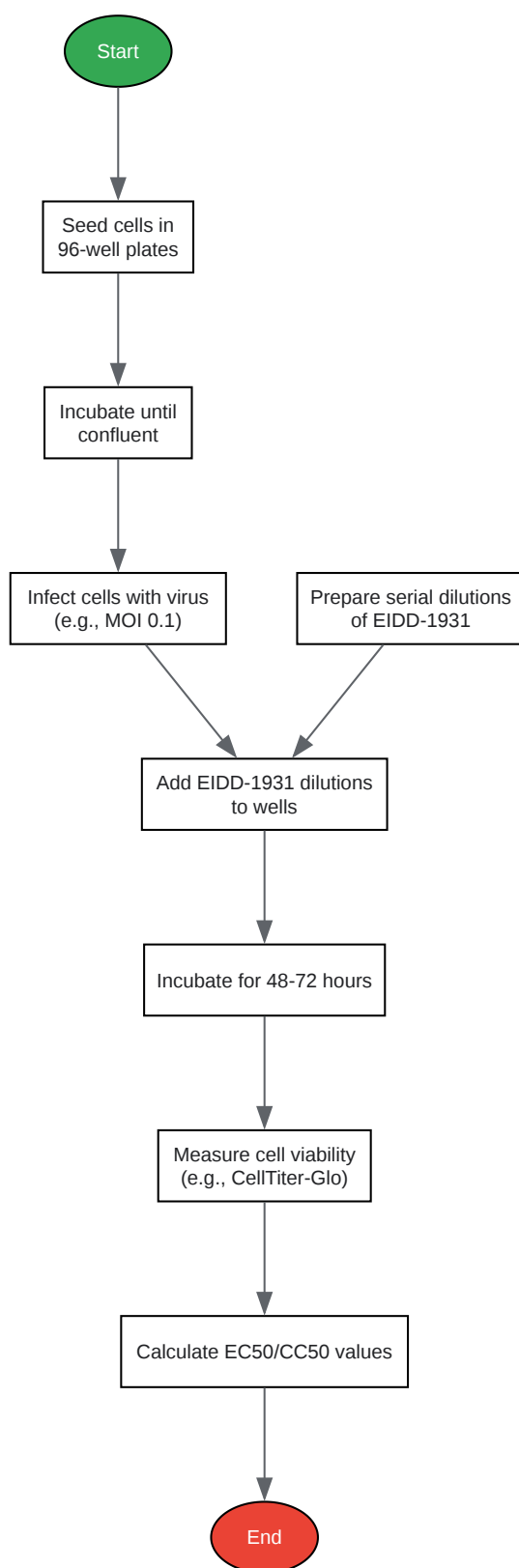
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Experimental Protocols

Cytopathic Effect (CPE) Protection Assay: This assay is commonly used to determine the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.

- Cell Seeding: Appropriate cell lines (e.g., Vero, RD) are seeded in 96-well plates and incubated until a confluent monolayer is formed.[\[1\]](#)
- Compound Dilution: **EIDD-1931** is serially diluted to various concentrations.

- Infection and Treatment: The cell culture medium is removed, and cells are infected with the virus at a specific multiplicity of infection (MOI).[\[13\]](#) The diluted compound is then added to the wells.
- Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication and CPE development.[\[1\]](#)[\[13\]](#)
- Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels.[\[14\]](#)
- Data Analysis: The EC50 and CC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
[\[14\]](#)



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Workflow for a CPE Protection Assay.

Viral RNA Quantification by qRT-PCR: This method quantifies the amount of viral RNA to assess the inhibitory effect of the compound on viral replication.

- **Experimental Setup:** Cells are seeded, infected, and treated with **EIDD-1931** as described in the CPE assay.
- **RNA Extraction:** At a specific time point post-infection (e.g., 30 hours), total RNA is extracted from the cells.[14]
- **Reverse Transcription:** The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
- **Quantitative PCR (qPCR):** The cDNA is then used as a template for qPCR with primers and probes specific to a viral gene (e.g., the N gene for SARS-CoV-2).[10]
- **Data Analysis:** The amount of viral RNA is quantified and compared between treated and untreated samples to determine the extent of inhibition.[14]

In Vivo Efficacy

The antiviral activity of **EIDD-1931** and its prodrug, molnupiravir (EIDD-2801), has been evaluated in various animal models, demonstrating significant therapeutic potential.

Key Findings in Animal Models

- **Coronavirus Models (Mice):** In mouse models of SARS-CoV and MERS-CoV infection, both prophylactic and therapeutic oral administration of EIDD-2801 improved pulmonary function, reduced virus titers in the lungs, and mitigated body weight loss.[5] For SARS-CoV, a therapeutic dose of 500 mg/kg initiated up to 48 hours post-infection was effective.[5]
- **Enterovirus Model (Mice):** In a lethal EV-A71 challenge model in 1-day-old ICR suckling mice, intraperitoneal administration of **EIDD-1931** and EIDD-2801 (at doses up to 200 mg/kg) protected the mice from death and significantly reduced viral loads in various tissues, including the brain, heart, and lungs.[2][15]
- **Influenza and RSV Models (Mice):** **EIDD-1931** administered at 100 and 400 mg/kg twice daily reduced lung viral titers in mouse models of respiratory syncytial virus (RSV) and H1N1

influenza A virus infection.

- Zika Virus Model (Mice): In a fatal ZIKV challenge model in suckling mice, intraperitoneal injection of EIDD-2801 (100 mg/kg) and **EIDD-1931** (50 mg/kg) provided significant protection against mortality and reduced viral RNA levels in the blood.[12]
- Venezuelan Equine Encephalitis Virus (VEEV) Model (Mice): Oral treatment with **EIDD-1931** (300 and 500 mg/kg, twice daily) resulted in 90% survival in mice lethally challenged with VEEV.[16]

Quantitative Data Summary

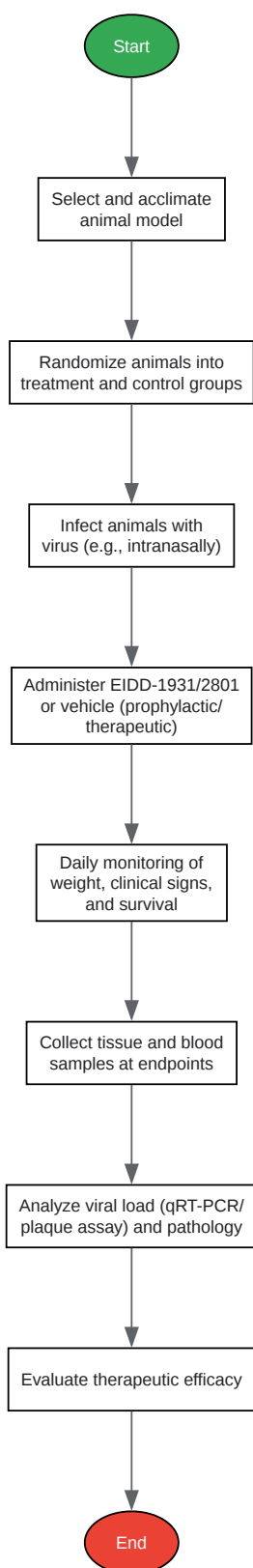
Table 3: In Vivo Efficacy of **EIDD-1931** and its Prodrug EIDD-2801

| Virus | Animal Model | Compound | Dose and Route | Key Outcomes | Reference |
|--------------------|-----------------------------|-----------------------|----------------------------|--|--|
| SARS-CoV | C57BL/6 Mice | EIDD-2801 | 500 mg/kg, oral | Reduced lung hemorrhage and viral titers | [5] |
| MERS-CoV | C57BL/6 hDPP4 Mice | EIDD-2801 | - | Improved pulmonary function, reduced viral titer | [5] |
| EV-A71 | 1-day-old ICR Suckling Mice | EIDD-1931 / EIDD-2801 | 200 mg/kg, i.p. | Protected against lethal challenge, reduced viral loads in tissues | [2] [15] |
| ZIKV | 1-day-old ICR Suckling Mice | EIDD-2801 / EIDD-1931 | 100 mg/kg / 50 mg/kg, i.p. | Protected against mortality, reduced viremia | [12] |
| VEEV | Mice | EIDD-1931 | 300-500 mg/kg, oral | 90% survival rate | [16] |
| Influenza A (H1N1) | Mice | EIDD-1931 | 100-400 mg/kg, b.i.d. | Reduced lung viral titers | |
| RSV | Mice | EIDD-1931 | 100-400 mg/kg, b.i.d. | Reduced lung viral titers | |

Experimental Protocols

General In Vivo Efficacy Study Workflow:

- **Animal Model Selection:** A suitable animal model susceptible to the virus of interest is chosen (e.g., C57BL/6 mice for SARS-CoV, ICR suckling mice for EV-A71).[\[2\]](#)[\[5\]](#)
- **Acclimatization:** Animals are acclimatized to the laboratory conditions before the experiment.
- **Infection:** Animals are infected with a specific dose of the virus via an appropriate route (e.g., intranasal for respiratory viruses, intraperitoneal for systemic infections).[\[2\]](#)[\[5\]](#)
- **Treatment:** The test compound (**EIDD-1931** or EIDD-2801) is administered at various doses and schedules (prophylactic or therapeutic) via a specified route (e.g., oral gavage, intraperitoneal injection).[\[2\]](#)[\[5\]](#) A vehicle control group is always included.
- **Monitoring:** Animals are monitored daily for clinical signs of disease, such as weight loss, morbidity, and mortality.[\[5\]](#)
- **Sample Collection:** At predetermined time points, tissues (e.g., lungs, brain) and blood are collected for virological and pathological analysis.[\[2\]](#)
- **Analysis:** Viral load in tissues is quantified using methods like plaque assays or qRT-PCR.[\[2\]](#) Lung function and histopathology may also be assessed.
- **Data Interpretation:** The efficacy of the treatment is determined by comparing the outcomes in the treated groups to the vehicle control group.



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Workflow for a General In Vivo Efficacy Study.

Pharmacokinetics

Understanding the pharmacokinetic (PK) profile of **EIDD-1931** is crucial for its development as a therapeutic agent. While **EIDD-1931** has good oral bioavailability in rodents, its prodrug, molnupiravir (EIDD-2801), was developed to improve bioavailability in higher species, including non-human primates and humans.[\[1\]](#)[\[2\]](#)

Pharmacokinetic Profile

- **Absorption and Metabolism:** Molnupiravir (EIDD-2801) is rapidly absorbed and hydrolyzed by plasma esterases to release the active form, **EIDD-1931**.[\[7\]](#)[\[8\]](#)
- **Time to Maximum Concentration (T_{max}):** In healthy human volunteers receiving molnupiravir, **EIDD-1931** appears rapidly in the plasma, with a median T_{max} of 1.00 to 1.75 hours.[\[7\]](#)
- **Half-life (t_{1/2}):** The plasma half-life of **EIDD-1931** is relatively short, approximately 1 hour, although a slower elimination phase with a half-life of around 7.1 hours has been observed at higher or multiple doses.[\[7\]](#)[\[17\]](#)
- **Distribution:** **EIDD-1931** is widely distributed into various tissues where it is converted to its active triphosphate form.[\[7\]](#)[\[17\]](#) Studies have shown it can reach effective levels in the brain, which is important for treating neurological infections.[\[11\]](#)
- **Effect of Disease States:** Preclinical studies in rats have shown that various disease states can alter the pharmacokinetics of **EIDD-1931**. For instance, liver and gastric injury were associated with decreased plasma exposure, while kidney injury and neuropathic pain led to increased exposure.[\[18\]](#)[\[19\]](#) These findings suggest that dose adjustments may be necessary for patients with certain comorbidities.[\[18\]](#)[\[19\]](#)

Quantitative Data Summary

Table 4: Pharmacokinetic Parameters of **EIDD-1931** in Healthy Humans (Following Molnupiravir Administration)

| Parameter | Value | Condition | Reference |
|---------------------|-------------------|---------------------------|-----------|
| Tmax | 1.00 - 1.75 hours | Single and multiple doses | [7] |
| t1/2 | ~1 hour | Single dose | [7] |
| t1/2 (slower phase) | ~7.1 hours | Higher/multiple doses | [7] |

Resistance

A key advantage of **EIDD-1931**'s mechanism of lethal mutagenesis is that it may have a higher barrier to the development of viral resistance compared to antivirals that simply block polymerase activity. Furthermore, **EIDD-1931** has shown increased potency against coronaviruses that have developed resistance mutations to other nucleoside analog inhibitors like remdesivir.[5][20][21]

Conclusion

The extensive body of preclinical and foundational research on **EIDD-1931** firmly establishes it as a broad-spectrum antiviral agent with a novel mechanism of action. Its potent in vitro activity against a wide range of RNA viruses, coupled with significant in vivo efficacy in various animal models, underscores its therapeutic potential. The development of its prodrug, molnupiravir, successfully addressed pharmacokinetic challenges, leading to its authorization for clinical use against SARS-CoV-2. The data compiled in this technical guide highlight the robust scientific foundation supporting **EIDD-1931** and provide a comprehensive resource for researchers and drug development professionals in the ongoing effort to combat viral diseases.

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